Ortho-Fluoro Substitution: Predicted Lipophilicity and Electronic Divergence vs. 2-Chloro and 3-Methyl Analogs
The 2-fluoro substituent on the benzenesulfonamide ring of CAS 2034231-35-9 is expected to reduce calculated logP by approximately 0.4–0.7 log units compared to the 2-chloro analog (2-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide; CAS 2034503-49-4) based on standard Hansch π constants (π_F = +0.14 vs. π_Cl = +0.71), while increasing calculated logP relative to the unsubstituted parent core. The 3-methyl analog (3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide) bears a π_CH₃ of +0.56 at the meta position, yielding distinct lipophilicity and a different hydrogen-bond acceptor topology due to the absence of fluorine [1]. These physicochemical divergences may translate to differential membrane permeability, aqueous solubility, and CYP450 susceptibility, though direct experimental data for this compound remain undisclosed in the public domain [2].
| Evidence Dimension | Lipophilicity (predicted logP contribution of aryl substituent) |
|---|---|
| Target Compound Data | π_F (ortho) = +0.14 (Hansch constant); predicted logP modulation ≈ –0.4 to –0.7 vs. 2-Cl analog |
| Comparator Or Baseline | 2-Cl analog: π_Cl = +0.71; 3-CH₃ analog: π_CH₃ (meta) = +0.56; unsubstituted parent: π_H = 0.00 |
| Quantified Difference | Δπ = –0.57 vs. 2-Cl; Δπ = –0.42 vs. 3-CH₃; calculated logP shifts are derived from fragment-based prediction, not experimental measurement |
| Conditions | Hansch fragment constants; no experimental logP or LogD data publicly available for the target compound |
Why This Matters
Lipophilicity differences of this magnitude can significantly affect compound solubility, passive membrane permeability, and non-specific protein binding, which are critical parameters when selecting a tool compound for cellular or in vivo assays.
- [1] PubChem Compound Summary. 2-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide. National Center for Biotechnology Information. Create Date: 2014-11-09. Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
- [2] Blevitt JM, et al. A Single Amino Acid Difference between Mouse and Human 5-Lipoxygenase Activating Protein (FLAP) Explains the Speciation and Differential Pharmacology of Novel FLAP Inhibitors. J Biol Chem. 2016 Jun 10;291(24):12724-12731. doi: 10.1074/jbc.M116.725325. PMID: 27129215. View Source
